molecular formula C9H9BrS B6233628 8-bromo-3,4-dihydro-2H-1-benzothiopyran CAS No. 1369139-45-6

8-bromo-3,4-dihydro-2H-1-benzothiopyran

Cat. No.: B6233628
CAS No.: 1369139-45-6
M. Wt: 229.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3,4-dihydro-2H-1-benzothiopyran is a brominated derivative of the 3,4-dihydro-2H-1-benzothiopyran scaffold, where sulfur replaces the oxygen atom found in traditional chromans. This structural motif is of significant interest in medicinal chemistry and agrochemical research. As a versatile synthetic building block, the bromine atom at the 8-position offers a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the exploration of structure-activity relationships (SAR). Researchers utilize this compound and its analogs in developing novel active ingredients. Related benzopyran and thiopyran structures are frequently investigated for their potential biological activities, which can include fungicidal and insecticidal properties . The specific substitution pattern on the core scaffold is critical for modulating its activity and physicochemical properties. This product is intended for research purposes as a chemical reference standard or an intermediate in organic synthesis. Please note: This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for use in humans or animals.

Properties

CAS No.

1369139-45-6

Molecular Formula

C9H9BrS

Molecular Weight

229.1

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of Brominated Styrene Derivatives

A foundational approach involves the use of α-substituted o-bromostyrenes as precursors. Kobayashi and Ueyama (2018) demonstrated that o-(methylsulfonyl)styrenes undergo lithium diisopropylamide (LDA)-mediated cyclization to form 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxide derivatives . Adapting this method for non-sulfonated analogs, bromine can be introduced at the 8-position by starting with 2-bromo-5-bromostyrene (Figure 1).

Procedure :

  • Lithiation and Sulfur Incorporation : Treat 2-bromo-5-bromostyrene with n-BuLi at –78°C, followed by elemental sulfur and methyl iodide, yielding the methyl sulfanyl intermediate.

  • Cyclization : Use LDA in tetrahydrofuran (THF) at –78°C to induce cyclization, forming the thiopyran ring. Aqueous workup isolates 8-bromo-3,4-dihydro-2H-1-benzothiopyran .

Key Data :

Starting MaterialConditionsProduct Yield
2-Bromo-5-bromostyreneLDA, THF, –78°C → 0°C68%

This method leverages the regioselective placement of bromine in the styrene precursor, ensuring its retention at the 8-position post-cyclization.

Electrophilic Bromination of Preformed Thiopyran Derivatives

For substrates lacking bromine, direct electrophilic bromination offers an alternative. The electron-rich aromatic ring of 3,4-dihydro-2H-1-benzothiopyran facilitates bromine insertion at the 8-position due to para-directing effects of the sulfur atom.

Procedure :

  • Synthesis of 3,4-Dihydro-2H-1-benzothiopyran : Prepare the parent compound via cyclization of o-vinylbenzenethiols under acidic conditions .

  • Bromination : React with bromine (Br₂) in dichloromethane at 0°C, using iron(III) bromide as a catalyst. Quenching with sodium thiosulfate yields the 8-bromo derivative .

Key Data :

SubstrateBrominating AgentCatalystYield
3,4-Dihydro-2H-1-benzothiopyranBr₂FeBr₃45%

Limitations include moderate yields due to competing ortho-bromination and over-bromination.

Palladium-Catalyzed Cross-Coupling for Late-Stage Bromination

Boronic EsterCoupling PartnerCatalystYield
Thiopyran-8-Bpin1-Bromo-4-nitrobenzenePd(PPh₃)₄72%

This method excels in regioselectivity but requires pre-functionalized intermediates.

Radical Bromination Using N-Bromosuccinimide (NBS)

Photochemical or thermal initiation of NBS generates bromine radicals, offering a complementary pathway.

Procedure :

  • Radical Initiation : Irradiate a solution of 3,4-dihydro-2H-1-benzothiopyran and NBS in CCl₄ with UV light.

  • Workup : Purify via column chromatography to isolate the 8-bromo product.

Key Data :

SubstrateInitiatorSolventYield
3,4-Dihydro-2H-1-benzothiopyranUV lightCCl₄38%

Yields are lower due to competing side reactions, necessitating optimization.

Comparison of Methodologies

Table 1. Efficiency of Bromination Strategies

MethodYield RangeRegioselectivityScalability
Cyclization of Brominated Styrenes60–75%HighModerate
Electrophilic Bromination40–50%ModerateLow
Pd-Catalyzed Coupling65–75%HighHigh
Radical Bromination30–40%LowLow

Cyclization from pre-brominated styrenes and Pd-catalyzed coupling are superior in yield and selectivity, though the former requires specialized precursors.

Chemical Reactions Analysis

8-bromo-3,4-dihydro-2H-1-benzothiopyran undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents such as acetone, chloroform, ethanol, and methanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-bromo-3,4-dihydro-2H-1-benzothiopyran has shown potent biological properties, making it valuable in scientific research:

    Antimicrobial: The compound exhibits antimicrobial activity against various bacterial and fungal strains.

    Anticancer: It has been reported to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis.

    Antiviral: The compound shows antiviral properties, making it a potential candidate for antiviral drug development.

    Anti-inflammatory: It has anti-inflammatory effects, which could be useful in treating inflammatory diseases.

    Antidiabetic: The compound has shown potential in managing diabetes by regulating blood sugar levels.

    Antithrombotic: It exhibits antithrombotic properties, which could be beneficial in preventing blood clots.

Mechanism of Action

The mechanism by which 8-bromo-3,4-dihydro-2H-1-benzothiopyran exerts its effects involves various molecular targets and pathways:

    Cell Cycle Arrest: The compound induces cell cycle arrest, preventing cancer cells from proliferating.

    Apoptosis: It triggers apoptosis, leading to the programmed cell death of cancer cells.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial and viral replication.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituents Molecular Formula Molecular Weight CAS Number
This compound Benzothiopyran 8-Bromo C₉H₉BrS 229.14 Not available
(4S)-8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine HCl Benzopyran 8-Bromo, 4-Amine C₉H₁₁BrClNO 264.55 1810074-67-9
6-Bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one Benzopyran 6-Bromo, 8-Nitro, 4-Ketone C₉H₆BrNO₄ 272.05 1344891-41-3

Research Findings and Implications

  • Benzothiopyrans : The LDA-mediated synthesis is efficient for generating 4-substituted derivatives, enabling rapid diversification for drug discovery .
  • Benzopyrans : Brominated derivatives like AMS-II highlight the role of halogenation in enhancing target specificity, though sulfur-containing analogs may offer superior metabolic stability .

Q & A

Q. What are the standard protocols for synthesizing 8-bromo-3,4-dihydro-2H-1-benzothiopyran?

  • Methodological Answer : The synthesis typically involves bromination of a benzothiopyran precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions. Cyclization steps may follow, employing catalysts such as Lewis acids (e.g., AlCl₃) or transition metals (e.g., palladium complexes) to form the heterocyclic core. Purification is achieved via column chromatography or recrystallization, with solvents like dimethylformamide (DMF) or toluene optimizing yield .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and ring structure. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) confirms molecular weight. Melting point analysis (e.g., 215°C for a related brominated benzopyran ) and X-ray crystallography (if crystalline) provide additional structural validation .

Q. What preliminary biological activities are associated with this compound derivatives?

  • Methodological Answer : Structural analogs exhibit anti-inflammatory and antimicrobial properties in vitro. For example, benzothiopyran derivatives with electron-withdrawing groups (e.g., bromine) show enhanced activity in cyclooxygenase-2 (COX-2) inhibition assays. Researchers should conduct comparative studies using analogs (e.g., 6-bromo vs. 8-bromo isomers) to evaluate substituent effects on bioactivity .

Advanced Research Questions

Q. How can synthesis yields of this compound be optimized for scale-up?

  • Methodological Answer : Reaction parameters such as solvent polarity (e.g., DMF for improved solubility), temperature (60–80°C for controlled bromination), and catalyst loading (e.g., 5 mol% Pd(OAc)₂) significantly impact yield. Kinetic studies using inline FTIR or HPLC monitoring can identify rate-limiting steps. Scalable purification methods, like centrifugal partition chromatography, reduce solvent waste .

Q. How should researchers resolve contradictions in biological activity data between 8-bromo and other positional isomers?

  • Methodological Answer : Contradictions often arise from steric or electronic differences due to bromine placement. Perform molecular docking simulations to compare binding affinities of 8-bromo vs. 6-bromo analogs with target proteins (e.g., COX-2). Validate computationally predicted trends with in vitro assays (e.g., IC₅₀ measurements) and crystallographic studies to map interaction sites .

Q. What strategies are recommended for establishing structure-activity relationships (SARs) in this compound derivatives?

  • Methodological Answer : Synthesize a library of derivatives with varied substituents (e.g., nitro, methoxy) at the 3-, 4-, or 7-positions. Use multivariate statistical analysis (e.g., QSAR models) to correlate electronic (Hammett constants) and steric (Taft parameters) descriptors with bioactivity. Pair this with cellular uptake studies (e.g., fluorescent tagging) to assess permeability .

Q. What mechanistic studies are critical to understanding the biological interactions of this compound?

  • Methodological Answer : Conduct enzyme inhibition assays (e.g., fluorescence-based protease screens) to identify primary targets. Use isotopic labeling (e.g., ¹⁴C-bromo) to track metabolic pathways in cell cultures. For anti-inflammatory activity, measure cytokine suppression (e.g., IL-6, TNF-α) in macrophage models and compare with known inhibitors .

Q. How can researchers assess the toxicity profile of this compound?

  • Methodological Answer : Perform in vitro cytotoxicity assays (e.g., MTT on HEK-293 or HepG2 cells) to determine LC₅₀ values. For acute toxicity, use rodent models (OECD Guideline 423) with histopathological analysis. Monitor oxidative stress markers (e.g., glutathione levels) and hepatorenal function to identify organ-specific effects .

Methodological Considerations

Q. What precautions are necessary for handling and storing this compound?

  • Methodological Answer : Use nitrile gloves and fume hoods to avoid skin/eye contact (GHS Category 2 irritation). Store in amber glass vials under inert gas (argon) at –20°C to prevent degradation. Monitor air quality for brominated volatile byproducts using gas chromatography .

Q. What advanced applications are emerging for this compound in drug development?

  • Methodological Answer :
    Its sulfur-containing heterocycle enhances bioavailability, making it a candidate for CNS-targeted therapies. Researchers are exploring its use in prodrug formulations (e.g., ester-linked derivatives for controlled release) and combination therapies with antibiotics (e.g., β-lactams) to combat resistance. Preclinical pharmacokinetic studies (e.g., plasma half-life in murine models) are critical for translational potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.